BB-Cl-Amidine hydrochloride

描述

Chemical Identity and Nomenclature

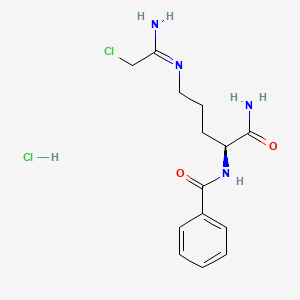

N-[(1S)-1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride possesses a complex molecular structure that reflects its designed specificity for peptidylarginine deiminase enzymes. The compound features a molecular formula of C14H20Cl2N4O2 with a molecular weight of 347.240 daltons. The Chemical Abstracts Service registry number for this compound is 1373232-26-8, while the free base form carries the registry number 913723-61-2.

The systematic nomenclature reveals the structural complexity of this molecule, which incorporates multiple functional groups essential for its biological activity. The compound exists as the hydrochloride salt of the parent molecule N-[(2S)-1-amino-5-[(1-amino-2-chloroethylidene)amino]-1-oxopentan-2-yl]benzamide. Alternative naming conventions include N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide, which highlights its derivation from the amino acid ornithine. The compound is also referenced in scientific literature by various synonyms, including chloramidine and the abbreviated form commonly used in research settings.

| Property | Value |

|---|---|

| Molecular Formula | C14H20Cl2N4O2 |

| Molecular Weight | 347.240 g/mol |

| Chemical Abstracts Service Number | 1373232-26-8 |

| International Union of Pure and Applied Chemistry Name | N-[(2S)-1-amino-5-[(1-amino-2-chloroethylidene)amino]-1-oxopentan-2-yl]benzamide hydrochloride |

| Storage Conditions | -20°C for powder form |

The stereochemistry of the compound is specifically defined, with the (S)-configuration at the central amino acid residue being crucial for its biological activity. This stereochemical specification distinguishes it from racemic mixtures and contributes to its selectivity and potency as a peptidylarginine deiminase inhibitor. The presence of the chloro-iminoethyl group represents a key structural feature that enables the compound's mechanism-based inhibition of target enzymes.

Historical Development as a Peptidylarginine Deiminase Inhibitor

The development of N-[(1S)-1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride emerged from systematic research efforts to create selective inhibitors of peptidylarginine deiminase enzymes conducted in the mid-2000s. The foundational work by Luo and colleagues in 2006 marked a significant milestone in this field, as they successfully designed and characterized this compound as a potent and bioavailable irreversible inactivator of peptidylarginine deiminase 4.

The compound was developed following initial success with fluorine-containing analogs, specifically F-amidine, which demonstrated the viability of haloacetamidine-based compounds as peptidylarginine deiminase inhibitors. The researchers conducted structure-activity relationship studies to identify optimal leaving group requirements and steric constraints necessary for effective enzyme inactivation. These investigations revealed that the chlorine-containing variant possessed enhanced potency compared to its predecessors, with an inhibition constant (IC50) of 5.9 ± 0.3 μM against peptidylarginine deiminase 4.

The mechanism of action involves irreversible inactivation through covalent modification of cysteine 645 at the active site of peptidylarginine deiminase enzymes. This mechanism-based approach ensures specificity and prolonged inhibition, distinguishing it from competitive inhibitors that can be displaced by substrate molecules. The compound exhibits activity against multiple peptidylarginine deiminase isoforms, functioning as a pan-peptidylarginine deiminase inhibitor with kinetic parameters of kinact/KI = 13,000 M-1·min-1 for peptidylarginine deiminase 4.

Subsequent research efforts led to the development of second-generation compounds building upon the structural framework established by this initial compound. In 2011, Causey and colleagues reported enhanced derivatives incorporating carboxylate groups ortho to the backbone amide, resulting in compounds with improved potency and selectivity. These developments validated the original design principles while providing pathways for further optimization.

Significance in Peptidylarginine Deiminase Research

N-[(1S)-1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride has emerged as a cornerstone tool in peptidylarginine deiminase research, enabling detailed investigation of these enzymes' roles in various biological processes. Peptidylarginine deiminases catalyze the post-translational conversion of peptidyl-arginine residues to peptidyl-citrulline through a calcium-dependent, irreversible reaction process. This modification, known as citrullination, affects protein function and cellular processes in numerous physiological and pathological contexts.

The compound has proven instrumental in elucidating peptidylarginine deiminase involvement in inflammatory diseases, particularly rheumatoid arthritis and inflammatory bowel diseases. Research utilizing this inhibitor has demonstrated that peptidylarginine deiminase activity contributes significantly to inflammatory processes, with enzyme levels being elevated in both mouse models and human patients with inflammatory conditions. Studies in dextran sulfate sodium-induced colitis models revealed that treatment with this compound could suppress colonic inflammation through multiple mechanisms, including the induction of apoptosis in inflammatory cells.

Cancer research has benefited significantly from the availability of this peptidylarginine deiminase inhibitor, as studies have revealed important connections between peptidylarginine deiminase activity and carcinogenesis. Research using azoxymethane/dextran sulfate sodium mouse models of ulcerative colitis-associated colorectal cancer demonstrated that treatment with this compound significantly decreased tumor incidence. The mechanisms underlying this protective effect include suppression of oxidative stress, reduction of deoxyribonucleic acid damage, and modulation of micro-ribonucleic acid expression patterns.

The compound has also provided insights into peptidylarginine deiminase function in sepsis and systemic inflammatory responses. Studies utilizing cecal ligation and puncture models of sepsis demonstrated that peptidylarginine deiminase inhibition with this compound improved survival outcomes, decreased bone marrow and thymic atrophy, and enhanced bacterial clearance. These findings have expanded understanding of peptidylarginine deiminase roles beyond autoimmune diseases to include broader aspects of immune system function and host defense mechanisms.

The significance of this compound extends to basic research applications, where it serves as a chemical probe for investigating peptidylarginine deiminase-mediated cellular processes. Its mechanism-based inhibition provides researchers with a tool to selectively block peptidylarginine deiminase activity without affecting other enzyme systems, enabling precise dissection of citrullination-dependent pathways. This specificity has been crucial in establishing causal relationships between peptidylarginine deiminase activity and various cellular phenotypes, including gene transcription regulation, cellular differentiation processes, and innate immune responses.

属性

IUPAC Name |

N-[(2S)-1-amino-5-[(1-amino-2-chloroethylidene)amino]-1-oxopentan-2-yl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN4O2.ClH/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFMEGSAOZAJIV-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(CCl)N)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-26-8 | |

| Record name | Benzamide, N-[(1S)-1-(aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-5-(2-chloroethanimidamido)-2-(phenylformamido)pentanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions

Mechanism

-

Inferior amidine formation : Acetonitrile reacts with HCl-saturated methanol to form an intermediate amidine.

-

Ammoniation : Ammonia methanol introduces the amino group, followed by chlorination with HCl to yield 2-chloro-1-iminoethylamine.

Chiral Urea Backbone Synthesis

The (1S)-configured urea backbone is constructed via asymmetric synthesis:

Method A: Enzymatic Resolution

Method B: Chiral Auxiliary Approach

-

Auxiliary : (S)-1-Phenylethylamine.

-

Coupling : Benzoyl chloride with (S)-1-phenylethylurea derivative.

-

Deprotection : Hydrogenolysis (H2/Pd-C) to yield (S)-1-(aminocarbonyl)-4-aminobutylbenzamide.

Final Coupling and Hydrochloride Formation

Stepwise Assembly

-

Amide Coupling :

-

Salt Formation :

Optimization and Scalability

Key Parameters

Industrial-Scale Adaptations

-

Synthesis Reactor Design : Valve-integrated thermometric systems ensure precise temperature monitoring during exothermic steps.

-

Concentration Kettle : Agitator-equipped vessels prevent localized overheating during solvent removal.

Analytical Characterization

化学反应分析

反应类型: 氯胺定盐酸盐会经历各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,导致形成不同的氧化产物。

还原: 还原反应可以修饰氯胺定盐酸盐中存在的官能团。

取代: 该化合物可以参与取代反应,其中一个官能团被另一个官能团取代。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 通常使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤代试剂和催化剂,如钯碳,通常被使用。

主要产物: 由这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生各种氧化衍生物,而取代反应可以产生一系列取代脒 .

科学研究应用

Scientific Research Applications

-

Autoimmune Disease Research

- Cl-Amidine has been studied for its effects on autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Research indicates that PADs play a crucial role in the pathogenesis of these diseases by promoting the formation of citrullinated proteins, which can trigger immune responses.

- A study demonstrated that treatment with Cl-Amidine reduced disease severity in animal models of rheumatoid arthritis by inhibiting PAD activity, suggesting its potential as a therapeutic agent in managing autoimmune conditions .

-

Cancer Therapy

- The compound has been investigated for its role in cancer biology, particularly regarding its effects on tumor growth and metastasis. Inhibiting PADs may reduce the ability of cancer cells to evade immune detection and promote apoptosis (programmed cell death).

- In vitro studies have shown that Cl-Amidine can decrease proliferation and increase apoptosis in certain cancer cell lines, indicating its potential utility in cancer treatment protocols .

-

Neurodegenerative Disorders

- Cl-Amidine's effects on neuroinflammation have also been explored in the context of neurodegenerative diseases like Alzheimer's disease. The inhibition of PADs may help mitigate neuroinflammatory processes that contribute to neuronal damage.

- Research has indicated that Cl-Amidine treatment can lead to reduced levels of inflammatory cytokines in neuronal cultures, suggesting a protective effect against neurodegeneration .

- MicroRNA Regulation

Case Studies

作用机制

氯胺定盐酸盐通过共价修饰活性位点半胱氨酸残基,不可逆地抑制 PAD 酶 该化合物还诱导microRNA-16的表达,导致癌细胞周期停滞和凋亡 . 此外,氯胺定盐酸盐已被证明可以抑制氧化应激和 DNA 损伤,从而有助于其抗炎和抗癌特性 .

类似化合物:

D-氯胺定盐酸盐: 氯胺定盐酸盐的立体异构体,对 PAD 酶具有类似的抑制作用.

氯胺定三氟乙酸盐: 氯胺定的三氟乙酸盐形式,具有相当的生物活性.

独特性: 氯胺定盐酸盐的独特性在于其对 PAD 酶的高效力和选择性,以及其通过 microRNA-16 诱导凋亡和调节基因表达的能力 . 将其封装在聚(3-羟基丁酸酯)微球中以实现控释,进一步增强了其治疗潜力 .

相似化合物的比较

Table 1: Structural Comparison of Benzamide Derivatives

Physicochemical and Pharmacokinetic Properties

Key Observations:

Solubility: The hydrochloride salt form of the target compound improves water solubility compared to non-salt analogs like 913723-62-3, which lacks ionic character .

Molecular Weight : Higher molecular weight analogs (e.g., YW3-56 at 530.49 g/mol) exhibit reduced membrane permeability but increased target specificity due to bulky substituents .

Stereochemistry : The (1S) configuration in the target compound contrasts with racemic mixtures of older derivatives (e.g., compounds), which may exhibit divergent pharmacokinetic profiles .

Commercial and Regulatory Status

- Discontinuation : The target compound and analogs like Cl-amidine hydrochloride are listed as discontinued by suppliers, reflecting challenges in manufacturing or regulatory hurdles .

- Purity : Commercial batches of the target compound achieved 92.34–98.14% purity, comparable to YW3-56 (≥80%) but lower than nitroanilide derivatives (≥98%) .

生物活性

N-[(1S)-1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride, commonly referred to as Cl-Amidine, is a synthetic compound primarily recognized for its role as an irreversible inhibitor of protein arginine deiminases (PADs). This article delves into the biological activity of Cl-Amidine, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

- Chemical Name : N-[(1S)-1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride

- CAS Number : 1373232-26-8

- Molecular Formula : C14H20Cl2N4O2

- Molecular Weight : 347.2436 g/mol

Cl-Amidine functions as an inhibitor of PADs, which are enzymes that convert arginine residues in proteins to citrulline. This post-translational modification can significantly alter protein function and is implicated in various physiological and pathological processes. The IC50 values for Cl-Amidine against different PAD isoforms are as follows:

| PAD Isoform | IC50 (μM) |

|---|---|

| PAD1 | 0.8 |

| PAD3 | 6.2 |

| PAD4 | 5.9 |

This selective inhibition has been linked to various biological responses, including apoptosis regulation and modulation of immune responses.

Cancer Cell Cytotoxicity

Cl-Amidine exhibits significant cytotoxic effects on various cancer cell lines, with reported IC50 values indicating potent activity:

| Cell Line | IC50 (μM) |

|---|---|

| HL-60 | 0.25 |

| MCF-7 | 0.05 |

| HT-29 | 1.0 |

These findings suggest that Cl-Amidine may serve as a potential therapeutic agent in cancer treatment by inducing apoptosis in malignant cells.

Inflammation and Autoimmunity

Research has demonstrated that Cl-Amidine can reduce the formation of neutrophil extracellular traps (NETs), which are implicated in inflammatory diseases such as sepsis. In a mouse model of sepsis induced by cecal ligation and puncture (CLP), administration of Cl-Amidine (50 mg/kg) led to:

- Reduced NET formation

- Increased survival rates

- Decreased serum citrulline levels

Additionally, in models of collagen-induced arthritis, Cl-Amidine administration resulted in a dose-dependent reduction in IgG autoantibodies and joint inflammation, highlighting its potential for treating autoimmune conditions.

Case Studies and Research Findings

- Sepsis Model Study : A study investigating the effects of Cl-Amidine on sepsis indicated that it not only improved survival rates but also modulated inflammatory responses by inhibiting PAD activity, thus reducing citrullination levels associated with tissue damage .

- Cancer Research : In vitro studies have shown that Cl-Amidine effectively induces apoptosis in cancer cells by disrupting critical signaling pathways involved in cell survival . The compound's ability to target PADs may provide a novel approach to cancer therapy by altering tumor microenvironment dynamics.

- Autoimmune Disease Models : In models of rheumatoid arthritis, Cl-Amidine demonstrated efficacy in reducing disease severity through its immunomodulatory effects, suggesting a role for PAD inhibitors in managing autoimmune diseases .

常见问题

Q. What are the recommended synthetic routes for N-[(1S)-1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride?

The synthesis typically involves multi-step reactions, starting with amide bond formation between a benzoyl chloride derivative and a chiral amine intermediate. For example:

- Step 1 : React 3-(2-aminoethoxy)aniline with 4-methoxybenzoyl chloride to form the amide backbone .

- Step 2 : Introduce the 2-chloro-1-iminoethyl group via nucleophilic substitution or reductive amination under anhydrous conditions .

- Step 3 : Purify the final product via recrystallization or column chromatography, followed by hydrochloride salt formation to enhance stability .

Q. How should researchers characterize this compound’s purity and structural integrity?

Use a combination of analytical techniques:

- NMR Spectroscopy : 1H NMR (300–400 MHz, d6-DMSO or CDCl3) to confirm stereochemistry and functional groups (e.g., iminoethyl and benzamide peaks) .

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., expected [M+H]+ or [M−NH3+H]+ fragments) .

- HPLC : ≥95% purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the solubility and storage recommendations for this compound?

- Solubility : Hydrochloride salts generally exhibit good solubility in polar solvents (e.g., water, DMSO, methanol) but limited solubility in non-polar solvents .

- Storage : Store at -20°C in airtight, light-protected containers to prevent hydrolysis or decomposition. Avoid moisture and static discharge .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound?

- In vitro assays : Test against target receptors (e.g., Trypanosoma brucei inhibitors) using dose-response curves (IC50 values) .

- Structural analogs : Compare activity with derivatives (e.g., chloro, methoxy, or nitro substituents) to identify critical pharmacophores .

- Mechanistic studies : Use fluorescence polarization or SPR to assess binding affinity to specific proteins (e.g., Bcl-2/Mcl-1) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Substituent variation : Synthesize analogs with modified benzamide or iminoethyl groups (e.g., 4-chloro vs. 4-methoxy) to evaluate electronic effects .

- Chiral resolution : Compare (1S) vs. (1R) enantiomers using chiral HPLC to determine stereochemical impact on bioactivity .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target binding pockets .

Q. How can stability under physiological conditions be assessed?

- pH stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC over 24–72 hours .

- Thermal analysis : Use TGA/DSC to determine decomposition temperatures and identify hazardous byproducts (e.g., CO, NOx under combustion) .

- Metabolic stability : Perform liver microsome assays to evaluate CYP450-mediated degradation .

Q. What computational methods support the design of derivatives with enhanced properties?

- DFT calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA .

- MD simulations : Simulate ligand-receptor dynamics (e.g., GROMACS) to assess binding stability over time .

- QSAR models : Train machine learning algorithms on bioactivity datasets to prioritize synthetic targets .

Q. How should researchers resolve contradictions in reported bioactivity data?

- Replicate assays : Ensure consistent experimental conditions (e.g., cell lines, incubation times) across labs .

- Analytical validation : Cross-check purity and stereochemistry using orthogonal methods (e.g., NMR + X-ray crystallography) .

- Meta-analysis : Compare data across studies with standardized metrics (e.g., pIC50 ± SEM) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。